molecular formula C10H19NO3 B2599043 tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate CAS No. 1153134-59-8

tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate

Cat. No.: B2599043
CAS No.: 1153134-59-8
M. Wt: 201.266
InChI Key: QWWWFYYRBILKJN-UHFFFAOYSA-N
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Description

Tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate is a chemical building block belonging to the cyclopropyl carboxamide structural class, which has emerged as a promising chemotype in infectious disease research. This structural family has been identified through phenotypic screening for its potent activity against the asexual blood stage of Plasmodium falciparum , the most deadly malaria parasite . Compounds within this class have been shown to target cytochrome b, a component of the mitochondrial electron transport chain in Plasmodium parasites . Cytochrome b is a clinically validated antimalarial drug target because it is highly conserved across Plasmodium species yet structurally divergent from the human form, allowing for selective targeting of the parasite . Inhibitors of cytochrome b, like the related frontrunner compound WJM280, not only exhibit nanomolar potency against the asexual stage but also demonstrate activity against male gametes and exoerythrocytic (liver) forms, indicating potential for transmission-blocking and chemopreventive applications . Consequently, this chemotype represents a valuable scaffold for investigating novel antimalarial strategies and overcoming drug resistance. This product is intended for research purposes to further explore these and other potential biological mechanisms. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-(2-hydroxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(6-7-12)8-4-5-8/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWWFYYRBILKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl group undergoes oxidation to form carbonyl derivatives. This reaction is typically catalyzed under acidic or oxidative conditions:

Reaction TypeReagents/ConditionsProducts
Primary alcohol oxidationKMnO₄, H₂SO₄, H₂O, 0–5°C2-cyclopropyl-2-ketoethyl carbamate
Full oxidationCrO₃, H₂O, H₂SO₄ (Jones reagent)2-cyclopropylcarbamoyl acetic acid

The tert-butyl group remains inert under these conditions, preserving the carbamate functionality .

Reduction Reactions

The carbamate group can be reduced to a methylamine derivative under strong reducing conditions:

Reaction TypeReagents/ConditionsProducts
Carbamate reductionLiAlH₄, anhydrous THF, refluxN-methyl-1-(2-hydroxyethyl)cyclopropylamine

This reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–O bond.

Hydrolysis Reactions

The carbamate undergoes hydrolysis under acidic or basic conditions to release cyclopropane-derived amines:

Reaction TypeReagents/ConditionsProducts
Acidic hydrolysisHCl (conc.), H₂O, 80°C1-(2-hydroxyethyl)cyclopropylammonium chloride
Basic hydrolysisNaOH (aq.), reflux1-(2-hydroxyethyl)cyclopropylamine + CO₂ + tert-butanol

The reaction rate is pH-dependent, with faster cleavage observed under strongly acidic conditions.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, enabling functional group interconversion:

Reaction TypeReagents/ConditionsProducts
TosylationTsCl, pyridine, 0°C2-cyclopropyl-2-(tosyloxy)ethyl carbamate
AlkylationR-X (alkyl halide), NaH, DMF2-cyclopropyl-2-(alkoxy)ethyl carbamate

The tosylated intermediate is highly reactive, facilitating further SN2 reactions.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under radical or electrophilic conditions:

Reaction TypeReagents/ConditionsProducts
Radical brominationNBS, AIBN, CCl₄, reflux3-bromo-1-(2-hydroxyethyl)propyl carbamate
Acid-catalyzed openingH₂SO₄, MeOH, 50°C1-(2-hydroxyethyl)allyl carbamate

Ring-opening reactions are stereospecific, with outcomes dependent on the substituents’ electronic effects .

Enzymatic Hydrolysis

In biological systems, carbamate-hydrolyzing enzymes (e.g., esterases) cleave the carbamate bond:

EnzymeConditionsProducts
Porcine liver esterasepH 7.4, 37°C1-(2-hydroxyethyl)cyclopropylamine + CO₂ + tert-butanol

This reaction is critical for prodrug activation in medicinal applications.

Cross-Coupling Reactions

The hydroxyl group can be converted to a leaving group for transition metal-catalyzed couplings:

Reaction TypeReagents/ConditionsProducts
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMFBiaryl-cyclopropyl carbamate derivatives

These reactions enable the synthesis of complex architectures for drug discovery.

Key Research Findings

  • Steric Effects : The tert-butyl group shields the carbamate from nucleophilic attack, enhancing stability in basic media.

  • Hydrogen Bonding : The hydroxyl group forms intramolecular hydrogen bonds with the carbamate oxygen, influencing reactivity in polar solvents .

  • Enzymatic Selectivity : Hydrolysis rates vary significantly across enzyme families, with Pseudomonas fluorescens esterases showing 3× faster kinetics than mammalian analogs.

This compound’s multifunctional reactivity makes it a versatile intermediate in organic synthesis and drug development.

Scientific Research Applications

Organic Synthesis

tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate serves as a versatile building block in organic synthesis. It is utilized for:

  • Protecting Groups : It acts as a protecting group for amines, allowing selective reactions without interfering with other functional groups. This property is particularly beneficial in peptide synthesis, where the protection and subsequent deprotection of amines are critical steps.
  • Intermediate for Complex Molecules : The compound is used as an intermediate in the synthesis of various biologically active compounds, facilitating the construction of complex molecular architectures.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

  • Pharmacological Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
  • Cancer Research : Its derivatives have shown cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.
  • Neuroprotective Effects : Some studies suggest that it may provide neuroprotective benefits in models of neurodegenerative diseases by modulating oxidative stress pathways.

Biological Studies

The compound's stability and reactivity make it useful in biological research:

  • Enzyme Modulation : It can act as a substrate or inhibitor in biochemical assays, influencing enzyme kinetics and protein-ligand interactions.
  • Drug Development : Its structure allows it to interact with specific biological targets, making it valuable in the discovery of new drugs targeting pathways involved in various diseases.

Case Studies

  • Antimicrobial Activity Study
    • A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, supporting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment
    • Research on cancer cell lines revealed that certain derivatives of this compound exhibited cytotoxic effects, suggesting further investigation into its application in cancer therapeutics is warranted.
  • Neuroprotective Research
    • Preliminary findings indicate that derivatives may provide neuroprotective effects by modulating oxidative stress pathways, highlighting their potential role in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopropyl group can enhance the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate

  • Structure : Contains a hydroxymethyl group instead of hydroxyethyl.
  • Properties : Molecular weight = 187.24 g/mol; shorter chain length reduces hydrophilicity compared to the hydroxyethyl analog.
  • Synthesis : Similar Boc-protection strategies but requires shorter-chain alcohol coupling.
  • Applications : Used in constrained peptide analogs; reduced solubility in polar solvents relative to hydroxyethyl derivatives .

tert-Butyl (1-cyanocyclopropyl)carbamate

  • Structure: Substituted with a cyano group instead of hydroxyethyl.
  • Properties: Higher polarity and reactivity due to the electron-withdrawing cyano group. CAS 507264-68-8; requires stringent handling due to toxicity risks.
  • Applications : Intermediate in nitrile-containing pharmaceuticals; distinct reactivity in nucleophilic additions .

tert-Butyl ((2-(2-(Allyloxy)-5-fluorophenyl)cyclopropyl)methyl)carbamate (15b)

  • Structure : Features an allyloxy-fluorophenyl substituent.
  • Properties : Enhanced aromatic π-π interactions; fluorine atom increases metabolic stability.
  • Synthesis : Uses Pd-catalyzed cross-coupling for aryl group introduction, differing from hydroxyethyl’s direct hydroxylation .

(R)-tert-Butyl cyclopropyl(1-(2-hydroxyethyl)pyrrolidin-3-yl)carbamate

  • Structure : Incorporates a pyrrolidin-3-yl group alongside hydroxyethyl.
  • Properties : Molecular weight = 278.37 g/mol; basic pyrrolidine nitrogen enhances solubility in acidic conditions.
  • Applications: Potential CNS drug candidate due to pyrrolidine’s affinity for neurotransmitter receptors .

Biological Activity

tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate is a carbamate derivative characterized by its unique structural features, including a tert-butyl group, a cyclopropyl moiety, and a hydroxyethyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities and applications in organic synthesis.

  • Molecular Formula : C10H19NO3
  • Molecular Weight : 201.26 g/mol

The compound's reactivity is primarily attributed to the carbamate functional group, which can undergo hydrolysis and nucleophilic substitution reactions, making it versatile in various chemical contexts.

The biological activity of this compound is linked to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by forming covalent bonds with their active sites. Notably, it has been observed to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, leading to significant biochemical effects.

In Vitro Studies

Research indicates that this compound exhibits notable effects on cellular mechanisms. For instance, studies have shown that compounds with similar structures can influence cell signaling pathways and exhibit cytotoxicity against cancer cell lines while sparing non-tumorigenic cells .

Case Studies

  • Cancer Cell Inhibition : In a study assessing various carbamate derivatives, this compound was evaluated for its ability to inhibit the growth of hepatocellular carcinoma cells. It demonstrated selective cytotoxicity at concentrations around 10 µM, indicating potential for targeted cancer therapies .
  • Neurotransmission Effects : The compound's inhibition of acetylcholinesterase suggests potential implications in neuropharmacology. This mechanism may contribute to increased levels of acetylcholine in synaptic clefts, thereby enhancing neurotransmission and possibly leading to therapeutic effects in neurodegenerative conditions.

Data Tables

Biological ActivityObserved EffectsConcentration (µM)
Growth InhibitionSelective cytotoxicity against cancer cells10
Enzyme InhibitionAcetylcholinesterase inhibitionVaries

Q & A

Q. What are the recommended synthetic routes for tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate, and how can reaction conditions be optimized?

A common approach involves multi-step protection-deprotection strategies. For example, cyclopropane-containing intermediates are synthesized via iodolactamization or α-amidoalkylation reactions to introduce stereochemical control . Optimization includes using tert-butyl carbamate as a protecting group for amines, with reaction temperatures maintained at 0–25°C to minimize side reactions. Catalytic agents like Pd/C or chiral auxiliaries may enhance diastereoselectivity. Purity is typically verified via HPLC (≥95%) before proceeding to downstream steps .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While classified as non-hazardous in some safety data sheets (SDS), standard precautions include:

  • Storage : Refrigerate (2–8°C) in tightly sealed containers to prevent moisture absorption and degradation .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Electrostatic charge buildup should be mitigated during transfer .
  • Emergency measures : Flush eyes/skin with water for 15 minutes upon exposure and consult a physician .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify cyclopropane ring protons (δ 0.5–1.5 ppm) and carbamate carbonyl signals (δ 150–160 ppm) .
  • X-ray crystallography : SHELXL refinement resolves stereochemistry and hydrogen-bonding networks in crystal lattices, critical for confirming cyclopropane geometry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C12_{12}H21_{21}NO3_3: theoretical 227.15 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects influence the diastereoselectivity of this compound derivatives?

Steric hindrance from the tert-butyl group directs regioselectivity during cyclopropane ring formation. For example, intramolecular α-amidoalkylation reactions favor trans-diastereomers due to transition-state stabilization via hydrogen bonding between the hydroxyl and carbamate groups . Computational modeling (DFT) further predicts energy barriers for competing pathways, guiding solvent selection (e.g., THF vs. DCM) to optimize yields .

Q. What analytical strategies resolve contradictions in stability data for this compound under varying pH conditions?

Conflicting reports on hydrolytic stability require controlled experiments:

  • Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, monitoring degradation via LC-MS. Carbamate bonds typically hydrolyze under acidic conditions (pH < 3), releasing cyclopropanol intermediates .
  • Kinetic analysis : Plot degradation half-life (t1/2_{1/2}) against pH to identify optimal storage conditions (e.g., neutral pH, inert atmosphere) .

Q. How can researchers address discrepancies in crystallographic data for cyclopropane-containing carbamates?

Discrepancies arise from twinning or poor diffraction quality. Mitigation strategies include:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for small-molecule crystals (<0.8 Å).
  • Refinement : Apply SHELXL’s TWIN/BASF commands to model twinned datasets, ensuring Rint_{\text{int}} < 5% .
  • Validation : Cross-check with spectroscopic data (e.g., NOESY for spatial proximity) .

Methodological Considerations

Q. What techniques are recommended for assessing the purity of this compound in complex mixtures?

  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in water) with UV detection at 210 nm. Impurity thresholds should be <0.5% for research-grade material .
  • Chiral chromatography : Employ amylose-based columns to separate enantiomers if asymmetric synthesis is performed .
  • Karl Fischer titration : Quantify residual moisture (<0.1% w/w) to prevent hydrolysis during storage .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) for structurally similar carbamates report conflicting hazard classifications?

Discrepancies arise from:

  • Regulatory variability : SDS from different regions (e.g., EU vs. US) may interpret toxicity thresholds differently. For example, Combi-Blocks’ SDS lists no hazards, whereas others advise caution for analogs with chlorine substituents .
  • Batch-specific impurities : Trace solvents (e.g., DMF) or unreacted intermediates (e.g., cyanocyclopropane) may introduce unreported risks .
  • Resolution : Conduct in-house toxicity screening (e.g., Ames test for mutagenicity) if discrepancies impact experimental safety .

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